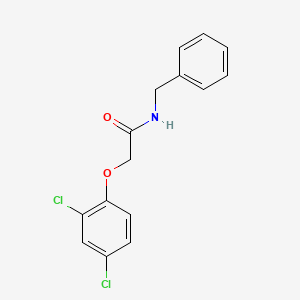
N-benzyl-2-(2,4-dichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(2,4-dichlorophenoxy)acetamide is an organic compound with the molecular formula C15H13Cl2NO2 It is characterized by the presence of a benzyl group attached to an acetamide moiety, which is further substituted with a 2,4-dichlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of benzylamine with 2-(2,4-dichlorophenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzylamine+2-(2,4-dichlorophenoxy)acetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
N-benzyl-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-benzyl-2-(2,4-dichlorophenoxy)ethylamine.
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
科学研究应用
N-benzyl-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of N-benzyl-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- N-benzyl-2-(2,4-dichlorophenoxy)propionamide
- N-benzyl-2-(2,4-dichlorophenoxy)butyramide
- N-benzyl-2-(2,4-dichlorophenoxy)valeramide
Uniqueness
N-benzyl-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzyl and 2,4-dichlorophenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in specific research or industrial contexts.
生物活性
N-benzyl-2-(2,4-dichlorophenoxy)acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of a dichlorophenoxy group is significant for its biological interactions. The compound is often used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to modulate the activity of various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in various biochemical pathways, including those involved in cancer and infectious diseases .
Biological Activities
- Enzyme Inhibition :
- Anticancer Properties :
- Herbicide Resistance :
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
A study conducted on various N-benzyl-acetamides identified several compounds with significant antiviral activity against SARS-CoV-2. The most potent compound showed an IC50 value comparable to remdesivir, highlighting the potential for these compounds in therapeutic applications against COVID-19 .
Case Study: Anticancer Mechanisms
In a series of experiments evaluating the anticancer properties of N-benzyl-acetamides, it was found that specific structural modifications could lead to enhanced inhibitory effects on cancer cell proliferation. For instance, compounds with increased lipophilicity demonstrated better cellular uptake and higher efficacy in inhibiting colon cancer cell lines .
属性
IUPAC Name |
N-benzyl-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c16-12-6-7-14(13(17)8-12)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTLHCTYBUNMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














